GPDA
Description
Gly-Pro p-nitroanilide p-toluenesulfonate salt (CAS 65096-46-0) is a chromogenic substrate widely used in enzymology for detecting dipeptidyl peptidase IV (DPP-IV) and glycylproline dipeptidyl aminopeptidase (GPDA) activity. Its molecular formula is C₁₃H₁₆N₄O₄ · C₇H₈O₃S, with a molecular weight of 464.49 g/mol . The compound consists of a glycyl-proline dipeptide linked to p-nitroaniline (p-NA) via an amide bond, with p-toluenesulfonate as the counterion.
In enzymatic assays, DPP-IV or this compound cleaves the substrate, releasing yellow-colored p-nitroaniline, which is quantified spectrophotometrically at 405 nm (extinction coefficient = 9500 M⁻¹ cm⁻¹) . This reaction is critical in diabetes research (DPP-IV inhibition studies) and clinical diagnostics (e.g., liver disease and cancer biomarker detection) .
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUWCXVWCBOPP-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628400 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65096-46-0 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Methodology
Solid-phase synthesis represents one of the most efficient approaches for preparing peptide derivatives such as Glycyl-Proline p-nitroanilide p-toluenesulfonate salt. This approach builds upon established N-substituted glycine oligomer synthesis techniques.
The solid-phase synthesis typically employs a submonomer method, which involves:
- Attachment of the initial amino acid (proline) to a suitable resin
- Sequential addition of protected glycine
- Coupling with p-nitroaniline
- Salt formation with p-toluenesulfonic acid
- Cleavage from the resin
Resin Selection and Loading
The choice of resin significantly impacts synthesis efficiency. Table 1 summarizes common resin types used in the solid-phase synthesis of peptide derivatives similar to Glycyl-Proline p-nitroanilide.
Table 1: Resin Types for Solid-Phase Synthesis of Peptide Derivatives
| Resin Type | Loading Capacity (mmol/g) | Advantages | Limitations | Applications |
|---|---|---|---|---|
| Wang resin | 0.5-1.0 | High loading capacity | Potential racemization | C-terminal acids |
| Rink amide | 0.4-0.8 | Mild cleavage conditions | Higher cost | C-terminal amides |
| 2-Chlorotrityl | 0.8-1.5 | Minimal side reactions | Acid-sensitive | Specialized peptides |
| BAL resin | 0.3-0.7 | Versatile functionalization | Complex handling | Peptidomimetics |
Solution-Phase Synthesis Pathway
Formation of the Dipeptide Core
The solution-phase synthesis begins with the formation of the Glycyl-Proline dipeptide. This critical step often utilizes protected amino acids to prevent unwanted side reactions.
The typical reaction sequence involves:
- Protection of the glycine amino group (often with Boc or Fmoc)
- Activation of the carboxyl group of protected glycine
- Coupling with L-proline
- Selective deprotection
This approach mirrors the methodology described for similar peptide-based compounds in the literature, with reaction conditions carefully optimized to ensure stereochemical integrity.
Coupling with p-Nitroaniline
The attachment of p-nitroaniline to the dipeptide represents a critical step in the synthesis. This reaction typically involves:
- Activation of the carboxyl group of the dipeptide using coupling reagents
- Nucleophilic attack by the amino group of p-nitroaniline
- Formation of the amide bond
While direct literature on this specific compound is limited, similar coupling reactions for chromogenic peptide substrates indicate that reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are commonly employed.
Salt Formation with p-Toluenesulfonic Acid
The final step involves salt formation with p-toluenesulfonic acid, which enhances stability and solubility. This process typically involves:
- Dissolution of the Glycyl-Proline p-nitroanilide in an appropriate organic solvent
- Addition of p-toluenesulfonic acid in controlled conditions
- Precipitation of the salt product
- Purification through recrystallization
Optimization of Reaction Parameters
Temperature and Solvent Effects
The choice of solvents and reaction temperatures significantly impacts synthesis efficiency. Table 2 presents optimized parameters based on extrapolation from related peptide derivative syntheses.
Table 2: Solvent and Temperature Optimization for Key Synthetic Steps
| Synthetic Step | Preferred Solvents | Optimal Temperature Range (°C) | Impact on Yield (%) | Impact on Purity |
|---|---|---|---|---|
| Dipeptide formation | DMF, DCM | 0-25 | 75-85 | High |
| p-Nitroaniline coupling | DMF, NMP | 0-5 then 20-25 | 70-80 | Moderate-High |
| Salt formation | Ethanol, Methanol | 20-30 | 85-95 | Very High |
| Recrystallization | Ethanol/Water | 50-60 (dissolving), 0-5 (cooling) | 70-85 (recovery) | Critical |
Purification Strategies
Purification of Glycyl-Proline p-nitroanilide p-toluenesulfonate salt requires careful consideration to ensure high purity for biochemical applications. Common approaches include:
- Recrystallization from appropriate solvent systems
- Column chromatography for intermediate purification
- Preparative HPLC for final purification
Research using this compound for DPP-IV assays indicates that purity is crucial for accurate enzyme activity measurements.
Comparative Analysis of Synthetic Routes
Different synthetic approaches offer varying advantages in terms of yield, purity, and scalability. Table 3 presents a comparative analysis of major synthetic pathways.
Table 3: Comparison of Different Synthetic Routes for Glycyl-Proline p-nitroanilide p-toluenesulfonate salt
| Synthetic Approach | Typical Overall Yield (%) | Purity (%) | Scale Applicability | Relative Cost | Key Advantages | Major Limitations |
|---|---|---|---|---|---|---|
| Solution-phase (traditional) | 40-60 | 95-98 | Laboratory to medium | Moderate | Simple equipment requirements | Labor-intensive, multiple purifications |
| Solution-phase (optimized) | 55-70 | 97-99 | Laboratory to large | Moderate-High | Higher yields, scalable | Requires specialized reagents |
| Solid-phase | 65-80 | >99 | Small to medium | High | Highest purity, fewer purification steps | Higher cost, specialized equipment |
| Industrial process | 50-65 | 95-98 | Large | Low | Cost-effective, scalable | Requires process optimization |
Industrial Production Methods
For industrial-scale production of Glycyl-Proline p-nitroanilide p-toluenesulfonate salt, several modifications to laboratory procedures are typically implemented:
- Use of continuous flow reactors for key coupling steps
- Optimization of reagent stoichiometry to minimize waste
- Implementation of more economical protecting group strategies
- Development of efficient crystallization processes for purification
These approaches are conceptually similar to those described for other peptide derivatives produced at scale.
Analytical Methods for Product Characterization
Quality control during and after synthesis is essential. Several analytical methods are commonly employed to characterize the final product:
- HPLC for purity determination
- Mass spectrometry for structural confirmation
- NMR spectroscopy for structural elucidation
- Specific activity assays using DPP-IV enzyme
Research utilizing this compound as a substrate has established that LC-MS methods can be employed for monitoring both the compound and its enzymatic reaction products.
Chemical Reactions Analysis
Types of Reactions: Gly-Pro p-nitroanilide p-toluenesulfonate salt primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays . It can also participate in substitution reactions due to the presence of the nitro group on the aniline ring .
Common Reagents and Conditions: Common reagents used in reactions involving Gly-Pro p-nitroanilide p-toluenesulfonate salt include acids, bases, and various solvents such as water and organic solvents . The conditions for these reactions typically involve specific pH levels and temperatures to optimize the reaction rates and yields .
Major Products Formed: The major products formed from the hydrolysis of Gly-Pro p-nitroanilide p-toluenesulfonate salt include glycine, proline, and p-nitroaniline . These products are often analyzed to determine the activity of enzymes such as dipeptidyl peptidase IV .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHNO·CHOS
- Molecular Weight : Approximately 464.49 g/mol
- Structure : Comprises a glycine-proline dipeptide linked to a p-nitroaniline moiety, contributing to its specificity as a substrate for DPP-IV.
Enzymatic Assays
1. Dipeptidyl Peptidase IV (DPP-IV) Activity Measurement
GP-p-NA serves as a chromogenic substrate for DPP-IV assays. The hydrolysis of GP-p-NA by DPP-IV releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This reaction is crucial for assessing DPP-IV activity in various biological samples, including serum and tissue homogenates .
2. Case Study: Diabetes Research
A study utilized GP-p-NA to investigate the role of DPP-IV in glucose metabolism. The researchers measured enzyme activity in diabetic patients and found that elevated DPP-IV levels correlated with impaired glucose tolerance. This highlights the potential of GP-p-NA in diabetes research and therapeutic development.
Other Applications
3. CD26 Activity Assay
CD26, also known as DPP-IV, can be assayed using GP-p-NA to evaluate its enzymatic activity. In one study, recombinant human SDF-1 was incubated with CD26 in the presence of GP-p-NA, demonstrating the substrate's versatility in studying different proteolytic enzymes .
4. Proteolysis Studies
GP-p-NA has been employed in proteolysis experiments to understand the interactions between various enzymes and substrates. For instance, researchers investigated the proteolytic processing of SDF-1 by neutrophil-derived proteases using GP-p-NA as a substrate, providing insights into immune responses .
Mechanism of Action
The mechanism of action of Gly-Pro p-nitroanilide p-toluenesulfonate salt involves its hydrolysis by dipeptidyl peptidase IV, resulting in the release of p-nitroaniline . The released p-nitroaniline can be quantitatively measured, providing insights into the enzyme’s activity . The molecular targets of this compound include the active site of dipeptidyl peptidase IV, where it binds and undergoes hydrolysis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Gly-Pro p-nitroanilide p-toluenesulfonate salt with structurally related chromogenic substrates:
Key Observations :
- Leaving Group Specificity : The choice of leaving group (e.g., p-NA vs. 4-methoxy-β-naphthylamide) determines detection method (colorimetric vs. fluorometric) .
- Salt Influence : p-Toluenesulfonate enhances aqueous solubility compared to hydrochloride, which may precipitate in acidic buffers .
- Enzyme Specificity : Modifications to the peptide backbone (e.g., Z-Gly-Pro-Arg-pNA) target proteases beyond DPP-IV/GPDA .
Assay Performance Metrics
Notes:
Biological Activity
Gly-Pro p-nitroanilide p-toluenesulfonate salt (GP-p-NA) is a synthetic compound widely recognized for its role as a substrate in enzymatic assays, particularly for the enzyme dipeptidyl peptidase IV (DPPIV). This article delves into the biological activity of GP-p-NA, focusing on its mechanisms, applications, and relevant research findings.
Overview of Gly-Pro p-nitroanilide p-toluenesulfonate Salt
- Chemical Formula : C₁₈H₂₁N₃O₅S
- Molecular Weight : Approximately 464.49 g/mol
- CAS Number : 65096-46-0
GP-p-NA consists of a glycine-proline dipeptide linked to a p-nitroaniline moiety. Its primary application is in measuring the activity of DPPIV, an enzyme that plays a crucial role in glucose metabolism and immune regulation by inactivating incretin hormones, which are vital for insulin secretion and glucose homeostasis.
The biological activity of GP-p-NA is primarily characterized by its hydrolysis by DPPIV, resulting in the release of p-nitroaniline. This reaction can be quantified spectrophotometrically, allowing researchers to measure enzyme activity effectively. The reaction can be summarized as follows:
This hydrolysis is significant for understanding enzyme kinetics and substrate specificity, making GP-p-NA a valuable tool in diabetes research and therapeutic development .
Applications in Research
- Enzyme Activity Measurement : GP-p-NA is extensively used to assay DPPIV activity in various biological samples, including serum from patients with metabolic disorders. The ability to measure DPPIV activity is crucial for diagnosing conditions such as diabetes and assessing the efficacy of DPPIV inhibitors.
-
Case Studies :
- A study utilized GP-p-NA to evaluate CD26 activity, another enzyme related to immune response and metabolism. The researchers incubated CD26 with GP-p-NA and monitored the enzymatic conversion over time, demonstrating the compound's versatility beyond DPPIV assays .
- In another case, GP-p-NA was employed to investigate the effects of natural enzyme inhibitors on DPPIV activity, providing insights into potential therapeutic agents for managing blood glucose levels .
- Kinetic Studies : Research involving GP-p-NA has led to the determination of kinetic parameters such as (Michaelis constant) and (maximum velocity), which are essential for understanding enzyme efficiency and substrate interactions.
Comparative Analysis with Similar Compounds
The following table compares GP-p-NA with other related compounds used in enzymatic assays:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Glycyl-Lysine p-nitroanilide | Contains lysine instead of proline | Used for different enzyme assays |
| Ala-Gly p-nitroanilide | Shorter peptide chain | Less specificity for DPPIV |
| Pro-Leu p-nitroanilide | Different amino acid sequence | Potentially different biological activities |
| Gly-Pro 4-methylumbelliferyl acetate | Uses 4-methylumbelliferyl instead | Fluorescent properties for detection |
GP-p-NA stands out due to its specific application in measuring DPPIV activity, making it particularly valuable in metabolic research.
Q & A
Q. What is the primary role of Gly-Pro p-nitroanilide p-toluenesulfonate salt in enzymatic assays?
This compound is a chromogenic substrate for enzymes such as dipeptidyl peptidase IV (DPP-IV) and glycyl proline dipeptidyl aminopeptidase (GPDA) . Upon enzymatic cleavage, it releases p-nitroaniline, which absorbs at 405 nm, enabling kinetic measurement of enzyme activity. For example, in this compound assays, the hydrolysis rate correlates linearly with enzyme concentration, making it critical for diagnosing conditions like gastric cancer .
Methodological Tip :
Q. How should researchers handle and store this compound to ensure stability?
Storage : Keep the compound in a tightly sealed container at room temperature (15–25°C) in a dry, well-ventilated area. Avoid exposure to moisture and light . Safety :
Q. What methods are recommended to assess the purity of this substrate?
Purity is typically verified via thin-layer chromatography (TLC) or HPLC . Suppliers like Sigma report ≥99% purity for research-grade material, validated by TLC . Protocol :
- Dissolve 1 mg in methanol and spot on a silica gel plate.
- Develop using a 7:3 (v/v) ethyl acetate:methanol solvent system. A single spot confirms high purity .
Advanced Research Questions
Q. How can researchers optimize DPP-IV inhibition assays using this substrate?
Key Parameters :
- Enzyme Concentration : 0.01 U/mL (porcine kidney DPP-IV) to avoid substrate depletion .
- Substrate Concentration : 1.5 mM in Tris buffer (pH 8.0) ensures linear kinetics .
- Inhibitor Pre-incubation : Pre-mix inhibitors with enzyme for 10 minutes at 37°C before adding substrate .
Data Interpretation :
- Calculate inhibition (%) using:
where and are absorbance values with and without inhibitor, respectively .
Q. What are the potential interferences when using this substrate in multi-enzyme systems?
The compound may cross-react with prolidase (PLD) and elastase , which also cleave proline-containing substrates. To mitigate:
Q. How does the stability of Gly-Pro p-nitroanilide p-toluenesulfonate salt vary under different pH and temperature conditions?
Stability Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 4.0–8.0 | Stable for ≥24 hours at 25°C | |
| pH >8.5 | Rapid hydrolysis (non-enzymatic) | |
| 4°C (long-term) | No degradation for 6 months |
Recommendation : Pre-warm substrate to 37°C before use to minimize assay variability .
Q. What clinical research applications exist beyond enzyme activity assays?
Elevated this compound activity (measured using this substrate) correlates with liver metastases in gastric cancer and renal fibrosis . Researchers use it to:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
